molecular formula C8H17NO B11170604 Butanamide, N-isopropyl-3-methyl

Butanamide, N-isopropyl-3-methyl

Cat. No.: B11170604
M. Wt: 143.23 g/mol
InChI Key: WQZAOWSOYRJXOE-UHFFFAOYSA-N
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Description

Butanamide, N-isopropyl-3-methyl (IUPAC: 3-methyl-N-(propan-2-yl)butanamide) is a secondary amide derivative characterized by a branched alkyl chain at the 3-position of the butanamide backbone and an isopropyl group attached to the nitrogen atom. This article synthesizes information from diverse sources to provide a comparative analysis of this compound with similar molecules.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C8H17NO/c1-6(2)5-8(10)9-7(3)4/h6-7H,5H2,1-4H3,(H,9,10)

InChI Key

WQZAOWSOYRJXOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves converting 3-methylbutanoic acid to its acid chloride derivative, followed by reaction with isopropylamine. The process is catalyzed by bases such as triethylamine to neutralize HCl byproducts.

Procedure

  • Chlorination : 3-Methylbutanoic acid is treated with thionyl chloride (SOCl₂) at 60–70°C for 1 hour to form 3-methylbutanoyl chloride.

  • Amination : The acid chloride is reacted with isopropylamine in dichloromethane at 0–5°C, followed by gradual warming to room temperature. Triethylamine is added to scavenge HCl.

  • Workup : The mixture is washed with water, dried over Na₂SO₄, and purified via silica gel chromatography (hexane:ethyl acetate, 5:1).

Key Data

ParameterValueSource
Yield78–85%
Reaction Time2–4 hours
Purity (GC)≥95%

Nitrile Hydrolysis and Subsequent Amination

Reaction Pathway

This two-step approach starts with 3-methylbutyronitrile, which is hydrolyzed to 3-methylbutanamide and then alkylated with isopropyl groups.

Procedure

  • Hydrolysis : 3-Methylbutyronitrile is refluxed with concentrated HCl (6 M) at 100°C for 8 hours to yield 3-methylbutanamide.

  • Alkylation : The amide is treated with isopropyl bromide in the presence of NaH in THF at 60°C for 12 hours.

  • Purification : Crude product is recrystallized from ethanol/water (3:1).

Key Data

ParameterValueSource
Hydrolysis Yield90–92%
Alkylation Yield80–84%
Overall Purity98.5% (HPLC)

Catalytic Amination of Esters

Enzymatic and Metal-Catalyzed Methods

Methyl 3-methylbutanoate is reacted with isopropylamine using lipase catalysts (e.g., Candida antarctica) or transition-metal catalysts (e.g., Pd/C).

Procedure

  • Enzymatic Route : Methyl ester and isopropylamine are stirred with immobilized lipase in tert-butanol at 50°C for 24 hours.

  • Metal-Catalyzed Route : Pd/C (5 wt%) is added to the ester and amine in toluene under H₂ (50 psi) at 80°C for 6 hours.

  • Isolation : Filtration and solvent evaporation yield the crude product, purified via distillation.

Key Data

ParameterValueSource
Enzymatic Yield65–70%
Pd/C Yield88–91%
Turnover Frequency120 h⁻¹ (Pd/C)

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Acid Chloride AminationHigh yield, short reaction timeHCl generation, purificationLab-scale
Nitrile HydrolysisAvoids acid chloridesMulti-step, moderate yieldsPilot-scale
Catalytic AminationSolvent-free options, green chemistryEnzyme cost, longer reaction timeIndustrial

Industrial-Scale Synthesis

Patent CN103274959B details a continuous process for N-isopropyl-3-methylbutanamide:

  • Continuous Flow Reactor : 3-Methylbutyronitrile and isopropylamine are fed into a tubular reactor at 150°C and 20 bar pressure with ZnCl₂ catalyst.

  • Distillation : Unreacted amine is recycled, and the product is distilled at 85°C under reduced pressure.

  • Output : 500 kg/day with 99.3% purity and 87.3% yield .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Butanamide, N-isopropyl-3-methyl can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid or sodium hydroxide, elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products:

    Hydrolysis: Butanoic acid and isopropylamine.

    Oxidation: Butanoic acid.

    Reduction: Isopropylamine.

Scientific Research Applications

Chemistry:

    Catalysis: Butanamide, N-isopropyl-3-methyl is used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development and biochemical research.

Medicine:

    Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Polymer Production: this compound is used as a monomer in the production of specialty polymers with unique properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: The compound interacts with specific enzymes by binding to their active sites, thereby inhibiting their activity. This can lead to various biochemical effects, such as reduced inflammation or pain relief.

    Signal Transduction: It may also affect cellular signaling pathways by modulating the activity of key proteins involved in these processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Butanamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogP* Key References
Butanamide, N-isopropyl-3-methyl C₈H₁₇NO 143.23 (calculated) N-isopropyl, 3-methyl ~1.8 (predicted)
Butanamide, N,N,3-trimethyl- C₇H₁₅NO 129.20 N,N-dimethyl, 3-methyl 1.12
Butanamide, 2-acetyl-3-methyl-N-phenyl C₁₃H₁₆N₂O₂ 232.28 N-phenyl, 2-acetyl, 3-methyl ~2.5 (predicted)
Butanamide, 2-hydroxy-N,3,3-trimethyl- C₇H₁₅NO₂ 145.11 N,3,3-trimethyl, 2-hydroxy ~0.9

Notes:

  • LogP : The predicted LogP for N-isopropyl-3-methyl butanamide is higher than N,N,3-trimethyl butanamide (1.12) due to the bulky isopropyl group enhancing lipophilicity. This trend aligns with substituent contributions observed in other analogs .
  • Solubility : The N-phenyl derivative () likely exhibits lower aqueous solubility than N-alkyl derivatives due to aromatic hydrophobicity .

Critical Analysis of Key Differences

  • Thermal Stability : Branched alkyl chains (e.g., isopropyl) may enhance thermal stability relative to linear analogs, as seen in polyimide precursors .
  • Toxicity Profile : N-alkyl derivatives (e.g., N,N,3-trimethyl) generally exhibit lower toxicity than aromatic analogs, though this requires validation for the N-isopropyl variant .

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